molecular formula C22H22ClN3OS B2443636 1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 866866-48-0

1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2443636
CAS No.: 866866-48-0
M. Wt: 411.95
InChI Key: XWBTYQIQCAIGNI-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves multiple steps, typically starting with the preparation of the core spirocyclic structure. The synthetic route often includes the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of functional groups: Chlorobenzoyl, ethyl, and phenyl groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds, such as:

    2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol: Similar in structure but with different functional groups.

    3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds have different heteroatoms in the spirocyclic core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

(2-chlorophenyl)-(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3OS/c1-2-25-14-12-22(13-15-25)24-19(16-8-4-3-5-9-16)21(28)26(22)20(27)17-10-6-7-11-18(17)23/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBTYQIQCAIGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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